molecular formula C18H14F2N4O2 B2923034 3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021027-28-0

3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

カタログ番号: B2923034
CAS番号: 1021027-28-0
分子量: 356.333
InChIキー: YATZGWQNEAVVBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical reagent designed for research applications, particularly in the field of immunology and inflammatory disease. Its core research value lies in its potential as an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key component in the NOD1 and NOD2 signaling pathways. Activation of these pathways is critically involved in the innate immune response, and their dysregulation is implicated in a range of autoimmune and chronic inflammatory diseases, such as Crohn's disease, multiple sclerosis, and asthma . By potentially targeting RIPK2, this compound provides researchers with a tool to modulate this specific inflammatory pathway, enabling mechanistic studies on disease etiology and the exploration of novel therapeutic strategies. The molecular structure, featuring a pyridazinone core linked to a pyridine moiety, is characteristic of compounds designed for targeted kinase inhibition, allowing for selective intervention in cellular signaling cascades. This reagent is strictly for use in laboratory research to further our understanding of intracellular signaling mechanisms and must not be used for diagnostic, therapeutic, or any personal use.

特性

IUPAC Name

3,4-difluoro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2/c19-14-2-1-13(11-15(14)20)18(26)22-9-10-24-17(25)4-3-16(23-24)12-5-7-21-8-6-12/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATZGWQNEAVVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: Starting with a pyridine derivative, the pyridazinone core is synthesized through a series of cyclization reactions.

    Introduction of the Difluorobenzamide Group: The difluorobenzamide moiety is introduced via nucleophilic substitution reactions, often using difluorobenzoyl chloride as a reagent.

    Coupling Reactions: The final step involves coupling the pyridazinone core with the difluorobenzamide group under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized for each step.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

化学反応の分析

Types of Reactions

3,4-Difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学的研究の応用

3,4-Difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

作用機序

The mechanism of action of 3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Benzamide Moiety

2-Chloro-N-(3-(6-Oxo-3-(Pyridin-4-yl)Pyridazin-1(6H)-yl)Propyl)Benzamide (CAS 1021210-42-3)
  • Structure : Substitutes 3,4-difluoro with 2-chloro on benzamide and uses a propyl linker.
  • Molecular Weight : 368.8 (C₁₉H₁₇ClN₄O₂), slightly lower than the target compound due to fewer fluorine atoms .
3,4-Difluoro-N-(3-(6-Oxo-3-(Pyridin-4-yl)Pyridazin-1(6H)-yl)Propyl)Benzamide (CAS 1260918-93-1)
  • Structure : Differs from the target compound only in linker length (propyl vs. ethyl).
  • Molecular Weight : 370.4 (C₂₂H₁₉ClN₄O₂), suggesting minimal impact on solubility but possible differences in pharmacokinetics due to increased chain length .

Pyridazine Core Modifications

Pyridin-3-yl Variant (CAS 1021137-64-3)
  • Structure : Replaces pyridin-4-yl with pyridin-3-yl on the pyridazine core.
  • Implications : Alters hydrogen-bonding and π-π stacking interactions, which could shift target specificity .

Heterocyclic System Comparisons

Compounds in and (e.g., pyrazolo-pyrimidines and triazolo-oxazines) exhibit entirely distinct heterocyclic systems.

Key Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size may improve target binding affinity and metabolic stability compared to chlorine .
  • Pyridinyl Position : Pyridin-4-yl vs. pyridin-3-yl substitution could modulate interactions with aromatic residues in enzyme active sites .

生物活性

3,4-Difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-tubercular properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H18F2N4O2
  • Molecular Weight : 364.37 g/mol
  • IUPAC Name : 3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

The presence of fluorine atoms and the pyridazine moiety contribute to the compound's unique properties, enhancing its interaction with biological targets.

Anti-Tubercular Activity

Recent studies have investigated the anti-tubercular activity of various derivatives related to this compound. For instance, a series of substituted benzamide derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Ra. Among these, some derivatives exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular potential .

Table 1: Anti-Tubercular Activity of Related Compounds

Compound IDIC50 (μM)IC90 (μM)Remarks
6a1.353.73Active
6e2.1840.32Moderate activity
6h1.504.00Active
7e1.80N/AActive

Cytotoxicity Evaluation

Cytotoxicity studies on human embryonic kidney (HEK-293) cells revealed that the most active compounds were nontoxic at the tested concentrations, suggesting a favorable safety profile for further development .

The mechanism by which these compounds exert their biological effects may involve interactions with specific targets within the bacterial cells or modulation of cellular pathways involved in drug resistance.

Case Study 1: Synthesis and Evaluation of Similar Compounds

A study focused on synthesizing novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives highlighted the importance of structural modifications in enhancing anti-tubercular activity . The study demonstrated how slight changes in molecular structure could lead to significant variations in biological efficacy.

Case Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationships (SAR) of related compounds indicated that the presence of specific functional groups significantly affects biological activity. For example, fluorinated derivatives often exhibited enhanced potency against various pathogens compared to their non-fluorinated counterparts .

Q & A

Q. What are the recommended synthetic pathways for 3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 3,4-difluorobenzoic acid derivatives with a pyridazine-ethylamine intermediate. Key steps include:
  • Activation : Use coupling agents like HATU or EDCI with DMAP in anhydrous dichloromethane (DCM) under nitrogen to minimize hydrolysis.
  • Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane, 1:1) or HPLC (C18 column, acetonitrile/water gradient).
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (20–70%) to achieve ≥95% purity .
  • Optimization : Adjust stoichiometry (1.2:1 acyl chloride-to-amine ratio) and temperature (0–25°C) to improve yields (65–75%).

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and ¹⁹F NMR to confirm fluorine positions (δ = -110 to -120 ppm for aromatic fluorines).
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) resolves impurities (<1%).
  • Impurity Profiling : Follow ICH Q3A guidelines using LC-MS to identify byproducts (e.g., unreacted starting materials or dehalogenated derivatives) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this benzamide derivative against kinase targets?

  • Methodological Answer : SAR studies require systematic modifications and multi-tiered testing:
  • Core Modifications : Synthesize analogs with varied pyridazine substituents (e.g., pyridine vs. pyrimidine rings) via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, dioxane/water) .
  • Fluorine Effects : Compare mono- vs. di-fluoro analogs using kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive binding).
  • Pharmacokinetic Profiling : Measure logP (shake-flask method) and permeability (Caco-2 monolayers) to correlate lipophilicity (logP ≈ 2.5) with cellular uptake .

Q. What experimental strategies resolve discrepancies between in vitro enzyme inhibition data and cellular activity profiles?

  • Methodological Answer : Address inconsistencies through orthogonal approaches:
  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding in live cells. Heat samples at 40–60°C, then quantify soluble protein via Western blot .
  • Off-Target Screening : Perform kinome-wide profiling at 1 µM (DiscoverX Pan-Kinase Panel) to identify non-specific interactions.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Adjust dosing regimens if t₁/₂ < 30 minutes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。